1-Pyridin-3-yl-1,4-diazepane

Overview

Description

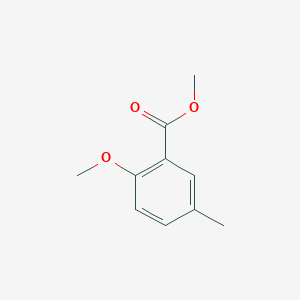

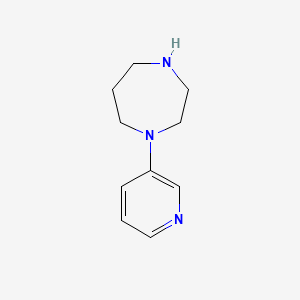

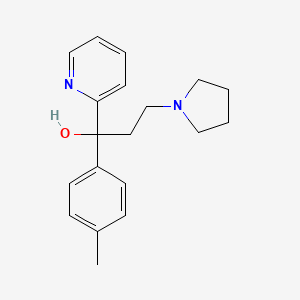

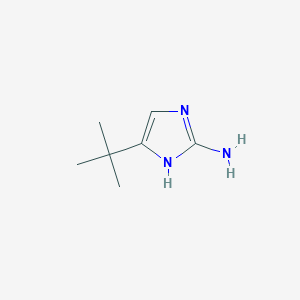

1-Pyridin-3-yl-1,4-diazepane is a bicyclic nitrogen-containing heterocyclic compound. It has a molecular weight of 177.25 . The IUPAC name for this compound is 1-(3-pyridinyl)-1,4-diazepane .

Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow liquid . It should be stored in a refrigerator .Scientific Research Applications

Iron(II) Complexes Formation

1-Pyridin-3-yl-1,4-diazepane derivatives are used in the synthesis of chelate ligands which aid in forming Iron(II) complexes. These complexes have been observed to exhibit high-spin iron(II) over a range of temperatures, which could be pivotal in magnetic susceptibility measurements and developing spin crossover (SCO) behavior in various applications (Schmidt et al., 2013).

Synthesis of Biologically Significant Derivatives

This compound is integral in the convergent synthesis of hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives. These derivatives are biologically significant and can be synthesized from aromatic aldehydes, ketones, and ethane-1,2-diamine, showing potential in pharmaceutical and biological research (Jiang et al., 2017).

Nickel(II) Complexes for Catalysis and CO2 Activation

This compound derivatives are used in synthesizing Nickel(II) complexes. These complexes are significant in alkane hydroxylation catalysis, suggesting potential applications in organic synthesis and environmental technologies (Sankaralingam et al., 2017).

CO2 Fixation and Conversion

These compounds are also crucial in developing catalysts for the activation and conversion of atmospheric CO2 into value-added products. Nickel(II) complexes involving this compound derivatives demonstrate efficient catalysis in converting CO2 and epoxides into cyclic carbonates (Muthuramalingam et al., 2021).

Molecular Structure Studies

This compound is used in the structural analysis of complex molecules. Its derivatives are part of compounds studied for their crystal structure, providing insights into molecular conformations that can be beneficial in materials science and crystallography (Toze et al., 2011).

Synthesis of H3 Antagonists

This compound is involved in scalable syntheses of H3 receptor antagonists, which are significant in the development of new drugs for treating various neurological conditions (Pippel et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Pyridin-3-yl-1,4-diazepane is the alpha 4 beta 2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the central nervous system. It plays a crucial role in neurotransmission and is involved in various physiological functions such as cognition, memory, and pain perception.

Mode of Action

This compound interacts with its target, the alpha 4 beta 2 nAChR, by binding to it . This binding event triggers a conformational change in the receptor, which allows the passage of ions across the cell membrane. The influx of ions, particularly sodium and calcium, leads to depolarization of the neuron and the generation of an action potential. This results in the propagation of the nerve impulse along the neuron.

Pharmacokinetics

Given its molecular weight of 17725 , it is likely to have good bioavailability and can cross the blood-brain barrier. It is also likely to be metabolized by the liver and excreted via the kidneys, but further studies are needed to confirm these properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature

properties

IUPAC Name |

1-pyridin-3-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOVXXZNZSULJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443006 | |

| Record name | 1-pyridin-3-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223796-20-1 | |

| Record name | 1-pyridin-3-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)